4-Cyclobutoxy-3,5-difluorobenzoic acid
CAS No.: 1339696-85-3
Cat. No.: VC7432249
Molecular Formula: C11H10F2O3
Molecular Weight: 228.195
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1339696-85-3 |
---|---|
Molecular Formula | C11H10F2O3 |
Molecular Weight | 228.195 |
IUPAC Name | 4-cyclobutyloxy-3,5-difluorobenzoic acid |
Standard InChI | InChI=1S/C11H10F2O3/c12-8-4-6(11(14)15)5-9(13)10(8)16-7-2-1-3-7/h4-5,7H,1-3H2,(H,14,15) |
Standard InChI Key | BGEUFXACNBNBGR-UHFFFAOYSA-N |
SMILES | C1CC(C1)OC2=C(C=C(C=C2F)C(=O)O)F |
Introduction
Chemical Structure and Nomenclature
The structural features of 4-cyclobutoxy-3,5-difluorobenzoic acid are critical to its reactivity and applications. The benzoic acid core is substituted with two fluorine atoms at the meta positions (C3 and C5) and a cyclobutyl ether group at the para position (C4). The cyclobutoxy moiety introduces a strained four-membered ring system, which influences both the compound’s three-dimensional conformation and its intermolecular interactions.
Molecular Formula: C₁₁H₁₀F₂O₃
SMILES Notation: C1CC(C1)Oc1c(cc(cc1F)C(=O)O)F
IUPAC Name: 4-(Cyclobutyloxy)-3,5-difluorobenzoic acid
CAS Registry: 1339696-85-3
The presence of fluorine atoms enhances electronegativity and lipophilicity, while the cyclobutyl group contributes to steric hindrance, potentially reducing off-target interactions in biological systems .
Synthesis and Manufacturing
The synthesis of 4-cyclobutoxy-3,5-difluorobenzoic acid involves multi-step functionalization of the benzoic acid scaffold. While direct literature on its preparation is limited, analogous routes for similar compounds provide insight into plausible methodologies.
Key Synthetic Steps
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Core Formation: Starting with 3,5-difluorobenzoic acid (CAS 455-40-3), the cyclobutoxy group is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. The electron-withdrawing fluorine atoms activate the aromatic ring toward substitution at the para position .
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Etherification: Reaction with cyclobutanol under Mitsunobu conditions (e.g., diethyl azodicarboxylate and triphenylphosphine) or using a base like potassium carbonate in polar aprotic solvents (e.g., DMF or DMSO) facilitates ether bond formation .
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Purification: Crystallization from solvents such as ethyl acetate or hexane yields the pure product, as evidenced by its reported melting point range and spectral data .
Example Reaction Pathway:
Green Chemistry Considerations
Recent advances emphasize sustainable methods, such as using hydrogen peroxide and diphenyl diselenide as catalysts in aqueous media, which align with trends observed in the synthesis of related fluorinated benzoic acids . These approaches minimize hazardous waste and improve atom economy.
Physical and Chemical Properties
The compound’s physicochemical profile is pivotal for its handling and application in research settings.
The solubility in organic solvents like chloroform and methanol suggests utility in hydrophobic environments, while the acidic proton (pKa ≈ 3.5) enables salt formation for improved bioavailability .
Applications in Pharmaceutical Research
4-Cyclobutoxy-3,5-difluorobenzoic acid is primarily employed as a building block in medicinal chemistry. Its applications include:
Kinase Inhibitor Development
The compound’s rigid structure makes it a candidate for kinase binding pockets. In a study on benzoxazepinoindazoles, analogous benzoic acid derivatives were utilized to target Trypanosoma brucei, the parasite responsible for human African trypanosomiasis. The fluorine atoms enhance metabolic stability, while the cyclobutoxy group modulates selectivity .
Material Science
The compound’s ability to form hydrogen-bonded dimers (as seen in 3,5-difluorobenzoic acid) suggests potential in crystal engineering and supramolecular chemistry .
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